1-(5,6-Dimethylpyridin-2-YL)ethanone
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Overview
Description
1-(5,6-Dimethylpyridin-2-YL)ethanone is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound is characterized by a pyridine ring substituted with two methyl groups at the 5 and 6 positions and an ethanone group at the 2 position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(5,6-Dimethylpyridin-2-YL)ethanone typically involves the reaction of 5,6-dimethylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5,6-Dimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
1-(5,6-Dimethylpyridin-2-YL)ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylpyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The specific pathways and targets involved depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(5,6-Dimethylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyridin-2-YL)ethanone: This compound has methyl groups at the 4 and 6 positions of the pyridine ring, resulting in different chemical and biological properties.
1-(5-Methylpyridin-2-YL)ethanone: With only one methyl group at the 5 position, this compound exhibits distinct reactivity and applications.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(5,6-dimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)10-7(6)2/h4-5H,1-3H3 |
InChI Key |
COAGGFJBHCKPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
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